2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification with phenyl chloroformate to introduce the carboxylate ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 3-Substituted 4-Hydroxy-6-Phenyl-3,4-Dihydro-2H-1,3-Oxazines
- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
Uniqueness
What sets 2-(4-methylphenyl)-2-oxoethyl 3-[4-(methyloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and carboxylate ester groups, along with the pyrazole ring, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C26H22N2O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 3-(4-methoxyphenyl)-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C26H22N2O4/c1-18-8-10-19(11-9-18)24(29)17-32-26(30)23-16-28(21-6-4-3-5-7-21)27-25(23)20-12-14-22(31-2)15-13-20/h3-16H,17H2,1-2H3 |
InChI Key |
VETPJQUFJYETMC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CN(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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